2-(4-tert-Butylbenzoyl)-6-methoxypyridine
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-5-7-15(18-14)20-4/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKNIURJUQNPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181402 | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-25-5 | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](6-methoxy-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 4-tert-butylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts acylation reaction . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and controlled synthesis compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylbenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 2-(4-tert-Butylbenzoyl)-6-formylpyridine.
Reduction: Formation of 2-(4-tert-Butylbenzyl)-6-methoxypyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis and Intermediate
1. Synthetic Applications:
- Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, enhancing the formation of diverse compounds.
- Friedel-Crafts Acylation: The synthesis typically involves the acylation of 6-methoxypyridine with 4-tert-butylbenzoyl chloride, often using Lewis acid catalysts like aluminum chloride. This reaction is significant for producing derivatives used in pharmaceuticals and agrochemicals.
Biological Applications
2. Pharmacological Properties:
- Anti-inflammatory Activity: Research indicates that 2-(4-tert-Butylbenzoyl)-6-methoxypyridine exhibits potential anti-inflammatory properties by inhibiting specific inflammatory pathways, which could be beneficial for treating inflammatory diseases.
- Antimicrobial Activity: Preliminary studies suggest moderate antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent.
- Cytotoxicity Against Cancer Cells: In vitro studies have shown that this compound has moderate cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism involves inhibiting tubulin polymerization, disrupting normal cell division processes.
3. Mechanism of Action:
- The compound interacts with specific molecular targets, acting as an inhibitor or modulator of certain enzymes or receptors. The structural features, including the benzoyl group and methoxy group, enhance its binding to hydrophobic pockets in proteins, influencing their functionality.
Industrial Applications
4. Material Science:
- Advanced Materials Production: Due to its stability and functional groups, this compound is utilized in producing advanced materials such as polymers and coatings. Its properties make it suitable for applications requiring durable and chemically resistant materials.
Case Studies and Evaluations
5. Cytotoxicity Studies:
- A study highlighted that the compound exhibited perinuclear staining in human tumor cell lines, suggesting effective cellular uptake and localization. The moderate cytotoxic activity indicates potential for further development as an anticancer agent.
6. Antimicrobial Investigations:
- Another investigation revealed promising antimicrobial activity against various pathogens, warranting further exploration into its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. For example, the benzoyl group may interact with hydrophobic pockets in proteins, while the methoxy group can form hydrogen bonds with amino acid residues, leading to changes in protein function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Containing Analogs
Example : 2-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine
- Structural Differences : Replaces the tert-butylbenzoyl group with a triazole ring and a 2-chlorophenyl substituent.
- Biological Activity : Exhibits potent inhibition of human topoisomerase IIα (IC₅₀ = 1.2 μM) and anticancer activity against HeLa and MCF-7 cell lines .
- Key Contrast : The triazole ring enhances π-π stacking and hydrogen-bonding interactions with enzyme active sites, whereas the tert-butyl group in the target compound prioritizes steric effects over direct binding.
Halogen-Substituted Analogs
Example : 2-(3-Iodobenzoyl)-6-methoxypyridine
- Structural Differences : Substitutes the tert-butyl group with an iodine atom at the benzoyl meta-position.
Carbamate and Silyl Derivatives
Examples :
- tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
- 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine
- Structural Differences : Carbamate or silyl ether groups replace the benzoyl moiety.
- Functional Impact : These groups enhance hydrolytic stability or serve as protective intermediates in synthesis .
- Key Contrast : The absence of a benzoyl group in these derivatives limits conjugation effects seen in the target compound.
Comparison with Functional Analogs in Catalysis
Example : 2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine
- Structural Similarities : Shares the tert-butyl and methoxypyridine motifs.
- Application : Used as a chiral phosphorus ligand in asymmetric catalysis, achieving >99% enantiomeric excess in certain reactions .
- Key Contrast: The dihydrobenzooxaphosphol ring in the ligand introduces chirality, a feature absent in the target compound, highlighting divergent applications (catalysis vs.
Substituent Effects on Enzyme Interactions
- Methoxy Group : Compared to hydroxyl or methyl groups, the methoxy substituent balances solubility and steric hindrance, as seen in pyridine-based ligands .
Biological Activity
2-(4-tert-Butylbenzoyl)-6-methoxypyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with both a tert-butylbenzoyl group and a methoxy group. This unique structure is believed to contribute to its biological activity by enhancing interactions with various molecular targets.
1. Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties. This is attributed to its ability to inhibit specific inflammatory pathways, potentially making it useful in treating inflammatory diseases.
2. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against a range of microorganisms, indicating its potential as an antimicrobial agent .
3. Cytotoxicity
In vitro studies have demonstrated moderate cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism underlying this cytotoxicity appears to involve the inhibition of tubulin polymerization, which disrupts normal cell division processes .
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory and proliferative pathways.
- Receptor Modulation : Its structural components allow it to interact with hydrophobic pockets in proteins, influencing their activity .
Case Studies and Evaluations
Several studies have highlighted the biological activity of this compound:
- Study on Cytotoxicity : A study reported that the compound exhibited perinuclear staining in human tumor cell lines, suggesting effective cellular uptake and localization. The cytotoxic activity was moderate, indicating potential for further development as an anticancer agent .
- Antimicrobial Studies : Another investigation revealed that the compound showed promising antimicrobial activity against various pathogens, warranting further exploration into its potential as a therapeutic agent .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Tert-butylbenzoyl + methoxy group | Moderate cytotoxicity; anti-inflammatory properties |
| 2-(4-Butylbenzoyl)-6-methylpyridine | Butylbenzoyl + methyl group | Antimicrobial activity; lower cytotoxicity |
| 4-tert-Butylbenzoyl chloride | Tert-butylbenzoyl only | Limited biological studies available |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
